3-(氮杂环丁-3-基)恶唑烷-2-酮 2,2,2-三氟乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

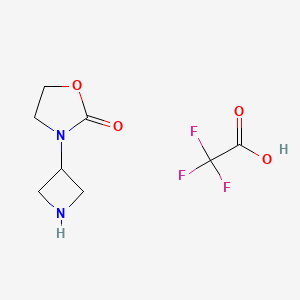

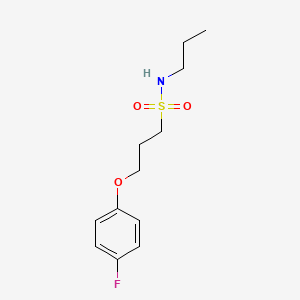

“3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate” is a compound that belongs to the class of oxazolidin-2-ones . Oxazolidin-2-ones are a new class of antibacterial agents with a unique mechanism of action . The compound is a white to yellow-brown powder or crystals or liquid .

Synthesis Analysis

The synthesis of oxazolidin-2-ones has been extensively studied in academic and industrial labs . The 1,3-oxazolidin-2-one nucleus is a popular heterocycle framework in synthetic organic chemistry for its use as a chiral auxiliary in stereoselective transformations .Molecular Structure Analysis

The molecular structure of “3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate” can be represented by the InChI code: 1S/C6H10N2O2.C2HF3O2/c9-6-8 (1-2-10-6)5-3-7-4-5;3-2 (4,5)1 (6)7/h5,7H,1-4H2; (H,6,7) .Physical And Chemical Properties Analysis

The physical form of “3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate” is a solid . It appears as a white to yellow-brown powder or crystals or liquid .科学研究应用

药物发现中的自由基加成法

3-(氮杂环丁-3-基)恶唑烷-2-酮 2,2,2-三氟乙酸盐的一个重要应用体现在自由基加成法(Minisci反应)中。该方法将氧杂环或氮杂环丁基引入杂芳香族体系,这在药物发现中至关重要。值得注意的例子包括在上市的EGFR抑制剂吉非替尼、喹啉腈Src酪氨酸激酶抑制剂和抗疟疾药物氢奎宁的开发中使用(Duncton 等,2009)。

抗菌恶唑烷酮的开发

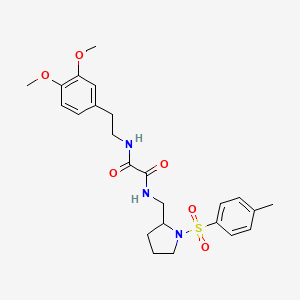

该化合物在新型恶唑烷酮类药物的开发中发挥着至关重要的作用,例如(S)-5-((异恶唑-3-基氨基)甲基)-3-(2,3,5-三氟-4-(4-氧代-3,4-二氢吡啶-1(2H)-基)苯基)恶唑烷-2-酮(MRX-I)。MRX-I以对革兰氏阳性病原体的高活性以及降低对骨髓抑制和单胺氧化酶抑制的可能性而著称,这对于解决现有治疗方法(如利奈唑胺)的局限性至关重要(Gordeev & Yuan,2014)。

氮杂环丁酮的抗菌特性

已合成并评估了一系列衍生自(R)-(-)-4-苯基-2恶唑烷酮的氮杂环丁酮的抗菌特性。与恶唑烷酮相比,这些氮杂环丁酮表现出优异的抗菌特性,特别是对革兰氏阳性菌和革兰氏阴性菌。抗菌性能的增强归因于氮杂环丁酮环和支架中疏水性烷基侧链的存在(Baruah 等,2018)。

尼古丁受体新型配体的合成

3-[(2S)-氮杂环丁-2-基甲氧基]-5-[11C]-甲基吡啶,A-85380的类似物和尼古丁受体潜在的新型配体,已使用Stille偶联法合成。该合成证明了该化合物在开发针对尼古丁受体的新的药物制剂中的潜力(Karimi & Långström,2002)。

作用机制

属性

IUPAC Name |

3-(azetidin-3-yl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.C2HF3O2/c9-6-8(1-2-10-6)5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYCMLKSAHCUPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2CNC2.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2413048.png)

![2-(3-chlorophenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2413049.png)

amine dihydrochloride](/img/no-structure.png)

![N'-[(1E)-(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2413061.png)

![4-Chlorobenzo[b]thiophene-2-carbonitrile](/img/structure/B2413063.png)

![N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413070.png)